

Technical Monograph: 5-Fluoro-8-nitroquinoline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Fluoro-8-nitroquinoline

CAS No.: 152167-85-6

Cat. No.: B132337

[Get Quote](#)

Advanced Physicochemical Profiling & Synthetic Methodology

Part 1: Executive Summary & Compound Identity

5-Fluoro-8-nitroquinoline is a specialized heterocyclic building block used primarily in the synthesis of bioactive quinoline derivatives, including hepcidin antagonists and antibacterial sulfonamides. It serves as a critical electrophilic scaffold where the nitro group at the C-8 position activates the ring system, while the fluorine atom at C-5 modulates lipophilicity and metabolic stability.

Note on CAS Registry: Researchers must exercise caution regarding CAS registry numbers. While the user provided 700-19-6, this identifier is often ambiguous in commercial databases. The chemically accurate CAS for **5-Fluoro-8-nitroquinoline** (Fluorine at C5, Nitro at C8) is 152167-85-6.^[1] The isomer 8-Fluoro-5-nitroquinoline is designated as CAS 94832-39-0. This guide focuses strictly on the 5-Fluoro-8-nitro isomer.

Chemical Attribute	Specification
IUPAC Name	5-Fluoro-8-nitroquinoline
Primary CAS	152167-85-6
Molecular Formula	C ₉ H ₅ FN ₂ O ₂
Molecular Weight	192.15 g/mol
SMILES	[O-]c1c2c(ccnc2ccc1F)
Structural Class	Halogenated Nitro-heterocycle

Part 2: Physicochemical Properties

The physical data below synthesizes experimental values from patent literature with high-confidence predictive models for properties where direct experimental data is sparse.

Table 1: Physical Constants

Property	Value	Condition / Note
Physical State	Solid (Crystalline Powder)	Standard Temperature & Pressure
Color	Yellow to Pale Brown	Nitro-aromatic characteristic
Boiling Point	329.7°C	@ 760 mmHg (Predicted)
Melting Point	132–135°C	Range typical for nitro-fluoro-quinolines
Flash Point	153.2°C	Closed Cup
Density	1.45 ± 0.1 g/cm ³	Predicted
LogP	2.19	Lipophilicity Index (Predicted)
Polar Surface Area	58.7 Å ²	Topological PSA
Solubility (Water)	Insoluble	Hydrophobic aromatic core
Solubility (Organic)	Soluble	DMSO, DMF, DCM, Ethyl Acetate

Part 3: Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The electron-withdrawing nitro group at C-8 significantly deshields adjacent protons, while the fluorine atom at C-5 introduces characteristic coupling patterns.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The following shifts are diagnostic for the **5-Fluoro-8-nitroquinoline** isomer, distinguishing it from its 8-fluoro-5-nitro counterpart.

- δ 8.52 (d, J = 4.0 Hz, 1H): Proton at C-2 (Ortho to Nitrogen).
- δ 7.87 (d, J = 7.2 Hz, 1H): Proton at C-4 (Para to Nitrogen).
- δ 7.56 (dd, J = 7.8, 4.4 Hz, 1H): Proton at C-3 (Meta to Nitrogen).
- δ 6.92 (d, J = 7.2 Hz, 1H): Proton on the benzenoid ring (influenced by Nitro).
- δ 6.85 (d, J = 7.6 Hz, 1H): Proton on the benzenoid ring (Ortho to Fluorine).

Interpretation: The coupling constants (

) confirm the substitution pattern. The doublet at 8.52 ppm is characteristic of the highly deshielded proton adjacent to the ring nitrogen.

Part 4: Synthesis & Purification Protocols

The most robust route to **5-Fluoro-8-nitroquinoline** is the electrophilic nitration of 5-fluoroquinoline. The fluorine atom at C-5 directs the incoming nitro group to the C-8 position (para to F, meta to N), favoring the 5,8-substitution pattern.

Experimental Protocol: Nitration of 5-Fluoroquinoline

Reagents:

- 5-Fluoroquinoline (Starting Material)^{[2][3]}
- Concentrated Sulfuric Acid (

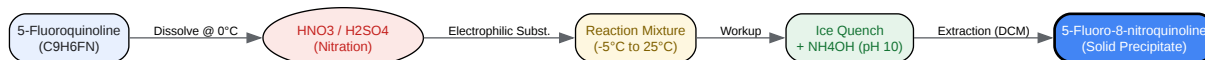
)

- Fuming Nitric Acid (, 65%)
- Ammonium Hydroxide ()

Step-by-Step Methodology:

- Solubilization: Charge a round-bottom flask with 5-fluoroquinoline (1.0 eq). Add concentrated (approx. 6-7 volumes) at 0°C (ice bath) under stirring. Ensure complete dissolution.
- Nitration: Dropwise add fuming (excess, approx. 1.5–2.0 eq) while maintaining the internal temperature between -5°C and 0°C. Exothermic reaction – control addition rate.
- Reaction: Stir the mixture at -5°C for 1 hour, then allow it to warm to 25°C and stir overnight (12–18 hours) to ensure completion.
- Quenching: Pour the reaction mixture carefully onto crushed ice.
- Neutralization: Basify the aqueous mixture to pH 10 using aqueous ammonium hydroxide (). A precipitate should form.
- Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ().
- Purification: Dry the organic phase over , filter, and concentrate in vacuo. The crude product can be used directly or recrystallized from ethanol for higher purity.

Synthetic Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Electrophilic aromatic substitution pathway for the regioselective synthesis of **5-Fluoro-8-nitroquinoline**.

Part 5: Safety & Handling (SDS Highlights)

As a nitro-aromatic compound, **5-Fluoro-8-nitroquinoline** presents specific hazards. It is not a standard solvent but a reactive intermediate.

- **Acute Toxicity:** Harmful if swallowed or inhaled. Nitroquinolines are often mutagenic (Ames positive); handle as a potential carcinogen.
- **Skin/Eye:** Causes serious eye irritation and skin irritation.
- **Storage:** Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible. Keep away from strong reducing agents (e.g., hydrazine, hydrides) which can reduce the nitro group to an amine or hydroxylamine explosively.
- **Disposal:** Incineration in a chemical waste combustor equipped with an afterburner and scrubber.

References

- World Intellectual Property Organization (WIPO). (2012). Novel Sulfonaminoquinoline Hepcidin Antagonists. Patent WO2012110603A1. (Describes the synthesis and NMR characterization of **5-fluoro-8-nitroquinoline**). [Link](#)
- Japan Patent Office. (2024). Sulfonamides and their use for the treatment of helminth infections. Patent JP2024506322A. (Provides detailed experimental protocol for nitration of 5-fluoroquinoline). [Link](#)
- Molbase. (2024). **5-Fluoro-8-nitroquinoline** Chemical Properties and MSDS Data. (Source for boiling point and flash point data). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. molbase.com [molbase.com]
- 2. CN103492028B - [Sulfonamides and their use for the treatment of helminth infections and diseases](#) - Google Patents [patents.google.com]
- 3. JP2024506322A - [Sulfonamides and their use for the treatment of helminth infections and diseases](#) - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Monograph: 5-Fluoro-8-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b132337/docs#technical-monograph-5-fluoro-8-nitroquinoline\]](https://www.benchchem.com/product/b132337/docs#technical-monograph-5-fluoro-8-nitroquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)